N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide
CAS No.:
Cat. No.: VC8521054
Molecular Formula: C17H16N2O3S2
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O3S2 |
|---|---|
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | 3,4-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C17H16N2O3S2/c1-10-4-5-12(8-11(10)2)16(20)19-17-18-14-7-6-13(24(3,21)22)9-15(14)23-17/h4-9H,1-3H3,(H,18,19,20) |
| Standard InChI Key | WQBIMXGXVSPHNZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C |
Introduction
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide is a synthetic organic compound belonging to the benzothiazole family, characterized by its benzamide functional group and methanesulfonyl substitution. Compounds in this class are often studied for their potential applications in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibitory activities.
Synthesis and Characterization
3.1 Synthesis
The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-3,4-dimethyl-benzamide typically involves:
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Preparation of the benzothiazole core through cyclization reactions.
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Introduction of the methanesulfonyl group via sulfonation.
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Coupling of the benzothiazole derivative with the benzamide precursor under amide bond-forming conditions.
3.2 Characterization Techniques
The compound's structure is confirmed using:
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Nuclear Magnetic Resonance (NMR): Provides detailed information on hydrogen and carbon environments.
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Infrared Spectroscopy (IR): Identifies functional groups such as sulfonyl and amide bonds.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
Biological Significance
4.1 Potential Applications
Compounds containing benzothiazole derivatives have been investigated for various biological activities:
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Antimicrobial Activity: Benzothiazole derivatives are known to inhibit bacterial and fungal growth by targeting cellular enzymes .
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Anticancer Potential: Similar compounds have shown efficacy against cancer cell lines by inducing apoptosis or inhibiting proliferation pathways .
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Enzyme Inhibition: Methanesulfonyl groups can enhance binding affinity to enzymes like kinases or proteases, making these compounds potential candidates for drug development .
4.2 Molecular Docking Studies
In silico studies suggest that such compounds fit well into active sites of biological targets like 5-lipoxygenase (5-LOX), which plays a role in inflammation and cancer progression .
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H14N2O3S2 |
| Molecular Weight | 362.42 g/mol |
| Functional Groups | Methanesulfonyl, Benzamide |
| Biological Activities | Antimicrobial, Anticancer, Enzyme Inhibition |
| Analytical Techniques | NMR, IR, MS |
| Docking Target Example | 5-Lipoxygenase (5-LOX) |
Limitations and Future Directions
6.1 Limitations
While promising, the compound's biological activity has not been extensively validated in vivo. Its pharmacokinetic properties (e.g., solubility, stability) need further optimization.
6.2 Future Research
Future studies should focus on:
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Structural modifications to enhance activity.
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Comprehensive in vitro and in vivo testing for therapeutic applications.
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Exploration of other biological targets beyond enzymes like 5-LOX.
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